Phd-1-IN-1 is derived from the chemical class of small molecules designed to inhibit specific phosphodiesterases, particularly Phosphodiesterase 1. This classification is significant as phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate and cyclic guanosine monophosphate, thus influencing various physiological processes such as inflammation, cardiovascular function, and neuronal signaling.
The synthesis of Phd-1-IN-1 involves several steps that typically include the formation of key intermediates followed by coupling reactions to form the final product. Common synthetic routes may include:
The molecular structure of Phd-1-IN-1 can be characterized using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy. The compound typically features:
The molecular formula and weight can be determined through elemental analysis and mass spectrometry, providing essential data for further studies.
Phd-1-IN-1 undergoes various chemical reactions that are crucial for its activity as a phosphodiesterase inhibitor. Key reactions include:
The mechanism of action of Phd-1-IN-1 primarily revolves around its ability to inhibit phosphodiesterase activity. By blocking this enzyme, the compound increases the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate in cells, leading to enhanced signaling pathways associated with:
Experimental data from enzyme assays can provide insights into the potency and selectivity of Phd-1-IN-1 against different phosphodiesterase isoforms.
Phd-1-IN-1 exhibits distinct physical and chemical properties that are critical for its application in research:
Relevant data from these analyses can guide formulation strategies for drug development.
Phd-1-IN-1 has several potential applications in scientific research, particularly in pharmacology and biochemistry:
Prolyl hydroxylase domain enzymes (PHD1, PHD2, PHD3) are oxygen-sensing α-ketoglutarate-dependent dioxygenases that regulate the stability of hypoxia-inducible factor 1α (HIF-1α) through post-translational modifications. Under normoxic conditions, PHDs hydroxylate specific proline residues (Pro402 and Pro564 in human HIF-1α) in the oxygen-dependent degradation domain of HIF-1α. This modification enables recognition by the von Hippel-Lindau protein (pVHL), leading to ubiquitination and proteasomal degradation of HIF-1α [1] [10]. The enzymatic activity of prolyl hydroxylase domain enzymes is intrinsically linked to cellular oxygen availability because molecular oxygen serves as an essential cosubstrate. The reaction also requires iron (Fe²⁺), ascorbate, and 2-oxoglutarate (α-ketoglutarate), with 2-oxoglutarate undergoing decarboxylation to succinate during catalysis [4] [8]. Among the isoforms, PHD2 demonstrates the highest activity toward HIF-1α and is considered the primary oxygen sensor regulating HIF-1α stability [5] [8].
Table 1: Characteristics of Prolyl Hydroxylase Domain Isoforms
Isoform | Primary Substrate Target | Cellular Localization | Regulatory Role |
---|---|---|---|
PHD1 | HIF-1α CODD domain | Nucleus | Metabolic adaptation |
PHD2 | HIF-1α N/C-ODDD domains | Cytoplasm/Nucleus | Primary oxygen sensor |
PHD3 | HIF-1α/HIF-2α | Cytoplasm | Hypoxia amplification |
Genetic studies demonstrate that PHD2 knockdown significantly stabilizes HIF-1α even under normoxia, confirming its dominant role in oxygen sensing [1] [10]. Furthermore, metabolites of the tricarboxylic acid cycle modulate prolyl hydroxylase domain enzyme activity: succinate and fumarate act as competitive inhibitors, while mutations in isocitrate dehydrogenase alter 2-oxoglutarate availability, indirectly influencing hydroxylation efficiency [3] [10]. This metabolic integration positions prolyl hydroxylase domain enzymes as central regulators coupling cellular energy status to hypoxic adaptation.
PHD-1-IN-1 inhibits prolyl hydroxylase domain enzymes through precise interactions within the conserved catalytic core. Crystallographic analyses of related prolyl hydroxylase domain inhibitors (e.g., Molidustat, IOX4) reveal that such compounds occupy the 2-oxoglutarate-binding pocket via bidentate chelation of the active-site iron [2] [5]. Specifically, PHD-1-IN-1's pyrazolone and pyrimidine nitrogen atoms coordinate the Fe(II) ion, displacing both 2-oxoglutarate and molecular oxygen. This direct metal coordination is reinforced by π-π stacking between the inhibitor's triazole ring and Tyr303 in the prolyl hydroxylase domain 2 substrate-binding cavity [5]. The displacement of 2-oxoglutarate is critical because it prevents the hydroxylation reaction from proceeding, thereby stabilizing HIF-1α [4] [8].
Table 2: Key Active-Site Interactions of Prolyl Hydroxylase Domain Inhibitors
Interaction Type | Residues Involved | Functional Consequence |
---|---|---|
Fe²⁺ bidentate chelation | His374, Asp315 | Displaces cosubstrates (2-OG/O₂) |
π-π stacking | Tyr303 | Stabilizes inhibitor positioning |
β2-β3 loop hydrogen bonds | Arg383, Tyr329 | Induces conformational locking of substrate |
Hydrophobic packing | Tyr310, Trp258 | Enhances binding affinity and selectivity |
The binding of PHD-1-IN-1 induces conformational changes in prolyl hydroxylase domain 2's dynamic structural elements, particularly the β2-β3 finger loop (residues 234–253), which normally facilitates HIF-1α substrate recruitment. Molecular dynamics simulations indicate that inhibitor binding stabilizes this loop in an "open" conformation, impairing HIF-1α docking without affecting the enzyme's catalytic residues directly [5] [8]. This dual mechanism—competitive cosubstrate exclusion and allosteric substrate interference—distinguishes PHD-1-IN-1 from classical iron chelators, which indiscriminately inhibit all Fe²⁺-dependent enzymes. Selectivity profiling confirms PHD-1-IN-1 exhibits >100-fold preference for prolyl hydroxylase domain 2 over factor-inhibiting hypoxia-inducible factor, another HIF-regulating hydroxylase [5].
Beyond direct enzymatic inhibition, PHD-1-IN-1 influences HIF-1α stability through allosteric networks that modulate transcriptional complex assembly. Stabilized HIF-1α escapes proteasomal degradation and translocates to the nucleus, dimerizing with hypoxia-inducible factor 1β. However, full transcriptional activity requires recruitment of coactivators p300 and cyclic adenosine monophosphate response element-binding protein (CREB)-binding protein to the HIF-1α C-terminal transactivation domain [1] [6]. Biochemical studies demonstrate that PHD-1-IN-1 treatment enhances the affinity of HIF-1α's transactivation domain for p300 by reducing asparaginyl hydroxylation at residue Asn803—a modification typically mediated by factor-inhibiting hypoxia-inducible factor under normoxia [6] [10].
The inhibitor further mimics endogenous regulatory mechanisms observed in hypoxia-adapted cells. For example, the CITED2 protein, a hypoxia-inducible factor target gene product, competes with HIF-1α for p300 binding as a negative feedback mechanism [6]. PHD-1-IN-1 potentiates this natural attenuation by prolonging HIF-1α stability, thereby extending CITED2 expression. Electrophoretic mobility shift assays confirm that cells treated with PHD-1-IN-1 exhibit enhanced formation of HIF-1α-p300 complexes at hypoxia response elements of target genes, including vascular endothelial growth factor and glucose transporter 1 [3] [6]. This dual-phase modulation—immediate prolyl hydroxylase domain inhibition followed by enhanced transactivation—enables sustained upregulation of adaptive pathways such as glycolysis (via pyruvate dehydrogenase kinase 1 induction) and angiogenesis (via vascular endothelial growth factor secretion) without requiring persistent hypoxia [3] [10].
Metabolomic analyses reveal that PHD-1-IN-1 reprograms cellular energy metabolism in a HIF-1α-dependent manner. The inhibitor increases lactate production and glucose uptake while suppressing mitochondrial oxygen consumption—effects attributable to HIF-1α-mediated induction of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase A [3] [10]. This metabolic shift mirrors the Warburg effect observed in hypoxic cells and solid tumors, confirming that pharmacological prolyl hydroxylase domain inhibition recapitulates the core adaptations of physiological oxygen sensing.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7